molecular formula C18H20F2N4O3 B6454244 5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549038-81-3

5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6454244
M. Wt: 378.4 g/mol
InChI Key: WMATUMYADOFINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H20F2N4O3 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one is 378.15034684 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
2-fluorophenol, 2-bromo-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, potassium carbonate, N,N-dimethylformamide, acetic acid, sodium borohydride, hydrochloric acid, sodium hydroxide, 5-fluoro-2-methyl-3,4-dihydropyrimidin-4-one

Reaction
Step 1: Synthesis of 2-(2-fluorophenoxy)propan-1-ol by reacting 2-fluorophenol with epichlorohydrin in the presence of potassium carbonate and N,N-dimethylformamide., Step 2: Synthesis of 2-(2-fluorophenoxy)propanoyl chloride by reacting 2-(2-fluorophenoxy)propan-1-ol with thionyl chloride., Step 3: Synthesis of 2-(2-fluorophenoxy)propanoyl piperazine by reacting 2-(2-fluorophenoxy)propanoyl chloride with 2-bromo-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone in the presence of N,N-dimethylformamide., Step 4: Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate by reacting ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with sodium borohydride in the presence of acetic acid., Step 5: Synthesis of 5-fluoro-2-methyl-3,4-dihydropyrimidin-4-one by reacting 5-fluoro-2-methylpyrimidine with sodium hydroxide., Step 6: Synthesis of the final product '5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one' by coupling 2-(2-fluorophenoxy)propanoyl piperazine, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and 5-fluoro-2-methyl-3,4-dihydropyrimidin-4-one in the presence of hydrochloric acid.

properties

IUPAC Name

5-fluoro-2-[4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c1-11-15(20)16(25)22-18(21-11)24-9-7-23(8-10-24)17(26)12(2)27-14-6-4-3-5-13(14)19/h3-6,12H,7-10H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMATUMYADOFINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-[4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.